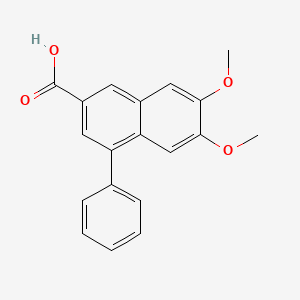

![molecular formula C13H12N4OS B2568270 N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine CAS No. 866040-87-1](/img/structure/B2568270.png)

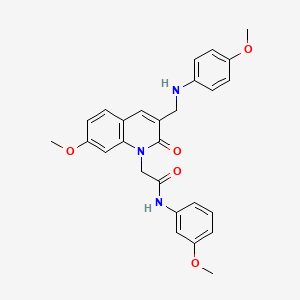

N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H12N4OS. It includes a guanidine group attached to a thiazol ring, which is further substituted with a phenylpropenylidene group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.33. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Compounds with guanidine and thiazole units are crucial in the synthesis of biologically active molecules. For example, the regioselective synthesis of 5-guanidino-1,2,4-thiadiazoles and 1,2,4-triazolo[1,5-a]pyridines involves oxidative cyclization of thioureas and imidates, demonstrating the role of guanidine derivatives in constructing complex and biologically important structures (Nagaraju et al., 2019).

Antimicrobial and Antibacterial Applications

Guanidine and thiazole derivatives exhibit significant antimicrobial and antibacterial activities. For instance, novel heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial properties, indicating the potential of guanidine-containing compounds in developing new antibacterial agents (Azab et al., 2013).

Anti-inflammatory and Analgesic Activities

The synthesis of thiazolo[3,2-a]pyrimidine derivatives and their evaluation for anti-inflammatory activities highlight the therapeutic potential of thiazole and guanidine derivatives. These compounds have shown moderate anti-inflammatory activity, suggesting their use in developing anti-inflammatory drugs (Tozkoparan et al., 1999).

Antituberculosis Agents

Guanidyl derivatives have been studied for their potential as antituberculosis agents. For instance, sulfadiazine guanidyl derivatives have been synthesized and characterized, with docking studies indicating their potential activity against tuberculosis, demonstrating the role of guanidine derivatives in addressing global health challenges (Bhat et al., 2018).

Mecanismo De Acción

Target of Action

The compound “N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine” belongs to the class of guanidine and thiazole derivatives . Guanidine derivatives are known to have a wide range of biological activities, including antihypertensive effects . Thiazoles are also known for their diverse biological activities .

Mode of Action

Thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Guanidine derivatives are known to affect the sympathetic nervous system , and thiazoles can affect a variety of biochemical pathways depending on their specific structures and targets .

Result of Action

Guanidine derivatives can decrease heart rate and relax blood vessels, improving blood flow . Thiazoles can have a variety of effects depending on their specific structures and targets .

Propiedades

IUPAC Name |

2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-2-yl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c14-12(15)17-13-16-11(18)10(19-13)8-4-7-9-5-2-1-3-6-9/h1-8H,(H4,14,15,16,17,18)/b7-4+,10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYISWMWZVMUPW-DODKFZKMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N=C(S2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N=C(S2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2568188.png)

![3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568189.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)

![4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2568194.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)

![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)